molecular formula C9H8N4O2 B3023506 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 61051-67-0

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B3023506
CAS No.: 61051-67-0
M. Wt: 204.19 g/mol
InChI Key: GCZPFBAKQFXQER-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide derivatives have been synthesized using montmorillonite KSF clay as a catalyst under solvent-free conditions with microwave irradiation. This method is noted for its simplicity, environmental friendliness, and efficiency in producing good yields in short reaction times (Habibi & Marvi, 2007).

Synthesis of Heterocyclic Compounds

Research has shown the potential of this compound derivatives in synthesizing various heterocyclic compounds. For instance, 1,3,4-thiadiazol-2-yl-2H-chromen-2-ones and 1,3,4-triazol-3-yl-2H-chromen-2-ones were synthesized using a compound related to this compound, highlighting the compound's utility in creating diverse heterocyclic structures (Saeed & Ibrar, 2011).

Antimicrobial Activity

A study on N-aryliden-2-oxo-3,3-diphenil-2,3-dihydro-1H-thieno[3,4-b]pyrrol-6-carbohydrazides, related to this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Candida albicans. This suggests the potential of related compounds in antimicrobial applications (Sytnik et al., 2018).

Application in Fuel Cells

In the context of fuel cells, a study explored the use of carbohydrazide, which includes derivatives like this compound, as a safer alternative to hydrazine. Carbon nanotubes were found to catalytically oxidize carbohydrazide more efficiently than other materials, indicating the potential of these compounds in metal-catalyst-free fuel cells (Qi et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-oxo-3H-phthalazine-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-11-9(15)7-5-3-1-2-4-6(5)8(14)13-12-7/h1-4H,10H2,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZPFBAKQFXQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358792
Record name 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

61051-67-0
Record name 4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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